N-(Dichlorohexyl)-2-benzothiazolesulphenoamide
Description
Properties
CAS No. |
71463-47-3 |
|---|---|
Molecular Formula |
C13H16Cl2N2S2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-6,6-dichlorohexan-1-amine |
InChI |
InChI=1S/C13H16Cl2N2S2/c14-12(15)8-2-1-5-9-16-19-13-17-10-6-3-4-7-11(10)18-13/h3-4,6-7,12,16H,1-2,5,8-9H2 |
InChI Key |
WZSIZBYJWQBZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SNCCCCCC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dichlorohexyl)-2-benzothiazolesulphenoamide typically involves the reaction of 2-mercaptobenzothiazole with a dichlorohexylamine derivative. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorohexyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols, alcohols; reaction conditionsroom temperature to 100°C, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Industrial Applications
Rubber Manufacturing
One of the primary applications of N-(Dichlorohexyl)-2-benzothiazolesulphenoamide is as an accelerator in the production of natural and synthetic rubber . Accelerators are crucial in the vulcanization process, where they enhance the speed and efficiency of rubber curing, improving the final product's mechanical properties.
- Properties :
- Form : White powder at room temperature
- Solubility : Slightly soluble in water
- Density : 1.2 g/cm³ (at 20°C)
- Decomposition Temperature : >300°C
- Melting Point : 90 - 102°C
These properties make it suitable for use in high-temperature applications typical of rubber processing .
Agricultural Applications
Research indicates potential uses of this compound in agriculture, particularly as a fungicide or pesticide . Its chemical structure allows it to interact with biological systems, potentially providing protective effects against plant pathogens.
- Case Study : In a controlled study, application of this compound showed effective inhibition of fungal growth on various crops, suggesting its viability as a plant protectant. Further research is needed to fully establish its efficacy and safety for agricultural use.
Environmental Impact and Safety Profile
Understanding the environmental impact and safety profile of this compound is essential for its application in industry and agriculture.
Toxicity Studies
- Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 greater than 1,000 mg/kg in rats and dermal LD50 exceeding 2,000 mg/kg in rabbits. It is classified as moderately irritating to skin but not sensitizing .
- Repeated Dose Toxicity : In repeated dose studies, significant findings included renal histopathological changes at higher doses (100 and 400 mg/kg), with a NOAEL (No Observed Adverse Effect Level) established at 25 mg/kg/day for both sexes .
Environmental Behavior
- The compound undergoes hydrolysis, leading to the formation of metabolites such as dicyclohexylamine and 2-mercaptobenzthiazole. This process raises concerns regarding its persistence in the environment and potential bioaccumulation .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Rubber Manufacturing | Acts as an accelerator; enhances vulcanization |
| Agriculture | Potential fungicide; inhibits fungal growth |
| Toxicity | Low acute toxicity; moderate skin irritant |
| Environmental Impact | Hydrolysis leads to significant metabolites |
Mechanism of Action
The mechanism of action of N-(Dichlorohexyl)-2-benzothiazolesulphenoamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular membranes, affecting their integrity and function, which may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural and functional distinctions from analogues are critical for its performance. Key comparisons include:
Key Findings :
- Functional Group Impact : The sulfenamide group in the target compound enhances its vulcanization efficiency compared to amide-based analogues, which are less reactive in sulfur-based crosslinking reactions.
- Substituent Effects : The dichlorohexyl group provides greater hydrophobicity and thermal stability than the trichloroethyl or chloroethyl groups in analogues, making it suitable for high-temperature rubber processing.
Toxicity and Environmental Profile
- However, its low water solubility (0.02 mg/L at 25°C) reduces acute aquatic toxicity.
- Regulatory Status : Classified as a Substance of Very High Concern (SVHC) under EU REACH due to persistence in soil, whereas amide-based analogues (e.g., N-(benzothiazol-2-yl)chloroethanamide) lack such restrictions.
Biological Activity
N-(Dichlorohexyl)-2-benzothiazolesulphenoamide is a compound belonging to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, toxicity profiles, and mechanisms of action based on various research findings.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The structural versatility of benzothiazoles allows for modifications that can enhance their pharmacological properties. For instance, derivatives with various substituents have shown significant cytotoxicity against different cancer cell lines, indicating the potential for developing effective therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a series of compounds were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain benzothiazole derivatives exhibited low IC50 values, suggesting potent antiproliferative activity.
Case Studies and Research Findings
- Antiproliferative Activity : Research has shown that benzothiazole derivatives can inhibit cell proliferation in various cancer types. A study indicated that compounds derived from benzothiazole demonstrated significant cytotoxicity against leukemia cell lines with IC50 values ranging from 0.24 to 0.92 µM .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of tubulin polymerization. For instance, a specific derivative was identified as a colchicine site inhibitor, which disrupts microtubule dynamics essential for cell division .
- Structure-Activity Relationship (SAR) : SAR studies have elucidated that modifications on the benzothiazole scaffold can significantly affect biological activity. For example, the introduction of halogen or alkyl groups at specific positions has been correlated with enhanced cytotoxic effects against tumor cells .
Toxicity Profile
The toxicity profile of this compound has been evaluated in animal models. According to OECD guidelines, the compound exhibited low acute toxicity with an oral LD50 greater than 1000 mg/kg in rats . However, signs of toxicity were observed at higher doses, including decreased locomotor activity and renal histopathological changes.
Summary of Toxicity Data
| Route | Animal | LD50 Value | Observations |
|---|---|---|---|
| Oral | Rat | >1000 mg/kg | Low acute toxicity; renal changes at high doses |
| Dermal | Rabbit | >2000 mg/kg | Moderate skin irritation |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(Dichlorohexyl)-2-benzothiazolesulphenoamide?
- Methodological Answer : Synthesis can be optimized using alkaline aqueous solutions with oxidizing agents like sodium hypochlorite (NaOCl) or bromine, as these conditions yield stable intermediates and minimize side reactions. For instance, reactions with NaOCl in water and sodium sulfate have demonstrated moderate yields (~40-60%), while bromine in alkaline conditions may improve selectivity for the target compound . Researchers should systematically vary temperature (e.g., 25–60°C) and stoichiometric ratios (e.g., 1:1.2 for amine:oxidizer) to maximize efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm cyclohexyl and benzothiazole moieties via <sup>1</sup>H and <sup>13</sup>C NMR.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 296.408 g/mol via high-resolution MS) .
- Infrared (IR) Spectroscopy : Identify sulfenamide (S-N) stretches at ~500–600 cm<sup>-1</sup>.
Cross-reference data with NIST Standard Reference Database 69 for validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA-compliant practices:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (P307+P311: IF exposed, call poison center) .
- Waste Disposal : Segregate and neutralize acidic by-products (e.g., 2-mercaptobenzothiazol) before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different oxidizing agents?
- Methodological Answer : Discrepancies in yields (e.g., NaOCl vs. H2O2/H2SO4) may arise from competing side reactions, such as over-oxidation or disulfide formation. To troubleshoot:
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., cyclohexylammonium-benzothiazolyl-mercaptid).
- By-Product Analysis : Isolate and characterize by-products (e.g., 2,2’-dithio-bis-benzothiazole) via LC-MS .
- DoE (Design of Experiments) : Apply factorial design to optimize pH (8–10) and oxidizer concentration.
Q. What are the thermal decomposition pathways of this compound, and how can they be analyzed?
- Methodological Answer : At 140°C, the compound decomposes into 2-mercaptobenzothiazol and N-benzothiazolyl-cyclohexylamin. To study this:
- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min under nitrogen.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products.
- Isothermal Stability Tests : Incubate samples at 100–150°C and monitor degradation via HPLC .
Q. How does the presence of Lewis acids influence the reaction mechanism during synthesis?
- Methodological Answer : Lewis acids (e.g., AlCl3) may catalyze electrophilic substitution at the benzothiazole ring. To investigate:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Computational Modeling : Use DFT (Density Functional Theory) to map transition states (e.g., cyclohexylamine coordination to the catalyst) .
Q. What strategies minimize by-product formation during synthesis?
- Methodological Answer : By-products like dibenzyldisulfid arise from radical exchange reactions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
